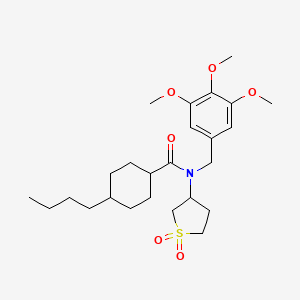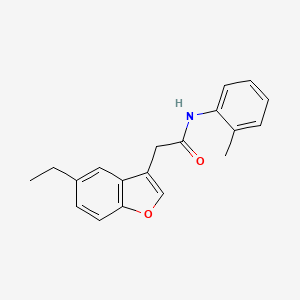![molecular formula C27H26ClN3O2 B11405864 1-(2-chlorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11405864.png)
1-(2-chlorophenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-CHLOROPHENYL)-4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a benzodiazole ring
Preparation Methods
The synthesis of 1-(2-CHLOROPHENYL)-4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the benzodiazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. The final step involves the formation of the pyrrolidinone ring. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of advanced techniques such as catalytic processes and continuous flow reactors.
Chemical Reactions Analysis
1-(2-CHLOROPHENYL)-4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-CHLOROPHENYL)-4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anxiolytic or anticonvulsant agent.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-CHLOROPHENYL)-4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors in the central nervous system, such as the gamma-aminobutyric acid (GABA) receptors. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. Additionally, the compound may interact with other molecular targets, such as ion channels and enzymes, to modulate various physiological processes.
Comparison with Similar Compounds
1-(2-CHLOROPHENYL)-4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can be compared with other similar compounds, such as:
Diazepam: Both compounds belong to the benzodiazepine class and share similar anxiolytic and anticonvulsant properties. the unique structural features of 1-(2-CHLOROPHENYL)-4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE may result in different pharmacokinetic and pharmacodynamic profiles.
Lorazepam: Another benzodiazepine with similar therapeutic uses. The presence of different substituents in the chemical structure can lead to variations in potency, duration of action, and side effects.
Clonazepam: Known for its anticonvulsant properties, clonazepam shares some similarities with the compound . differences in chemical structure can influence their respective mechanisms of action and clinical applications.
Properties
Molecular Formula |
C27H26ClN3O2 |
|---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C27H26ClN3O2/c1-19-8-6-9-21(16-19)33-15-7-14-30-25-13-5-3-11-23(25)29-27(30)20-17-26(32)31(18-20)24-12-4-2-10-22(24)28/h2-6,8-13,16,20H,7,14-15,17-18H2,1H3 |
InChI Key |
ZWVIEFOLNINVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-{[(3-fluorophenyl)carbonyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11405785.png)
![3-butoxy-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B11405790.png)
![1-[4-(3-methylphenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole](/img/structure/B11405797.png)
![benzyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate](/img/structure/B11405805.png)
![3-(2-hydroxyphenyl)-5-[3-(propan-2-yloxy)propyl]-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11405828.png)
![3-ethyl-N-(4-ethylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11405832.png)

![Dimethyl {5-[(1,3-benzodioxol-5-ylmethyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11405843.png)

![N-cyclohexyl-N-[(2-hydroxyquinolin-3-yl)methyl]methanesulfonamide](/img/structure/B11405856.png)

![1-(2-ethoxyphenyl)-4-{1-[4-(3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11405865.png)
![1-[4-(4-methylphenoxy)butyl]-2-(thiophen-2-yl)-1H-benzimidazole](/img/structure/B11405870.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(4-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11405874.png)
